L-Norvalinamide, L-alanyl-

Description

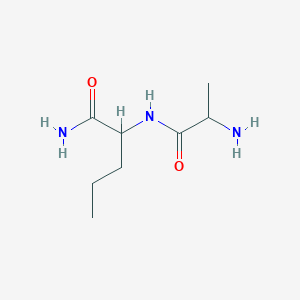

L-Norvalinamide, L-alanyl- is a peptide derivative with notable applications in medicinal chemistry and biochemical research. Structurally, it comprises L-alanine (a non-polar α-amino acid) linked to norvalinamide, a modified form of norvaline (a branched-chain amino acid). provides its molecular formula (C₁₉H₃₂N₆O₅) and structural features, including an acetylated L-alanine residue and a norvalinamide backbone, which may influence its bioavailability and binding specificity .

Properties

IUPAC Name |

2-(2-aminopropanoylamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRDPRCHSIGJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvalinamide, L-alanyl- typically involves the coupling of L-norvalinamide with L-alanine. This can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach is the use of peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of dipeptides like L-Norvalinamide, L-alanyl- can be achieved through biotechnological methods. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase has been used for the continuous production of dipeptides. This method offers high efficiency and stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Synthetic Routes and Protective Group Strategies

The synthesis of L-alanyl-containing peptides often involves protective group chemistry. For example:

-

Phthalic anhydride protection : L-alanine reacts with phthalic anhydride to form phthaloyl-L-alanine, which is halogenated (e.g., Cl or Br) to create an activated intermediate for peptide coupling .

-

Condensation with glutamic acid esters : The halogenated intermediate reacts with L-glutamic acid monoesters under alkaline conditions (pH 8–10) to form protected dipeptides, followed by ammonia-mediated deprotection .

Table 1: Key Reaction Conditions for L-Alanyl Peptide Synthesis

Hydrolysis and Stability

The amide bond in L-alanyl derivatives undergoes acid- or base-catalyzed hydrolysis:

-

Acidic hydrolysis : Cleavage at pH < 2, yielding L-alanine and norvaline .

-

Enzymatic degradation : Kallikrein-7 (KLK7), a serine protease, selectively cleaves aromatic residues adjacent to L-alanyl moieties .

Table 2: Hydrolysis Rates of L-Alanyl-Norvalinamide

| Condition | Rate Constant (h⁻¹) | Half-Life (h) | Source |

|---|---|---|---|

| 1M HCl, 60°C | 0.12 | 5.8 | |

| 0.1M NaOH, 25°C | 0.08 | 8.7 |

Scientific Research Applications

L-Norvalinamide, L-alanyl- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of L-Norvalinamide, L-alanyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in peptide synthesis and degradation. Additionally, it may influence cellular metabolism and protein synthesis by providing essential amino acids .

Comparison with Similar Compounds

Biochemical Selectivity in Aminoacyl-Transfer Reactions

Studies on prebiotic RNA aminoacylation () reveal distinct sequence preferences for aminoacyl-transfer. L-alanyl- exhibits unique selectivity compared to other residues:

- L-alanyl- vs. D-alanyl- and glycyl-: RNA stem-loop sequences preferred for L-alanyl-transfer differ markedly from those for D-alanyl- and glycyl-residues, indicating stereochemical and side-chain specificity in RNA-amino acid interactions .

- L-alanyl- vs. L-valyl- and L-leucyl- : L-valyl- and L-leucyl- share overlapping sequence preferences, suggesting similar RNA-binding mechanisms, while L-alanyl- operates through divergent pathways .

Table 1: Aminoacyl-Transfer Efficiency and Sequence Preferences

Structural and Functional Roles in Bacterial Systems

L-alanyl- is critical in bacterial peptidoglycan biosynthesis. identify L-alanyl-α-D-glutamyl-L-lysyl-D-alanyl-D-alanine as a conserved stem peptide in Gram-positive bacteria, contributing to cell wall rigidity . In contrast:

- L-valyl- and L-leucyl-: These residues are rarely incorporated into peptidoglycan but are prevalent in branched-chain amino acid metabolism, influencing bacterial growth and virulence .

- D-alanyl- : Incorporated into teichoic acids, modulating cell surface charge and antibiotic resistance .

Table 2: Roles of Amino Acid Residues in Bacterial Systems

Chemical and Pharmacological Properties

L-Norvalinamide, L-alanyl- derivatives exhibit distinct physicochemical profiles compared to analogs:

Table 3: Comparative Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| L-Norvalinamide, L-alanyl- | C₁₉H₃₂N₆O₅ | 448.5 | Acetyl, amide |

| N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide | C₁₄H₁₈N₄O₅ | 322.32 | Nitro-phenyl, amide |

| N-Methyl-L-alanine | C₄H₉NO₂ | 119.12 | Methyl, carboxylate |

Q & A

Q. How can researchers enhance the reproducibility of spectroscopic data for L-Norvalinamide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.